molecular formula C29H37N3O2 B1218714 Deoxytubulosine CAS No. 2632-30-6

Deoxytubulosine

Numéro de catalogue: B1218714
Numéro CAS: 2632-30-6
Poids moléculaire: 459.6 g/mol
Clé InChI: AVJZNOIWPGXYKM-LXFCCGDJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Deoxytubulosine is a harmala alkaloid.

Applications De Recherche Scientifique

Chemical Structure and Mechanism of Action

Deoxytubulosine is characterized by its complex structure, which allows it to interact with various biological targets, notably dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are crucial in nucleotide biosynthesis, making them significant targets in cancer therapy.

  • Dihydrofolate Reductase (DHFR) : this compound has been shown to inhibit DHFR activity, which is essential for DNA synthesis. The inhibition of DHFR can disrupt the proliferation of cancer cells. Studies indicate that this compound displays a non-competitive inhibition pattern with an IC50 value of approximately 30 µM against DHFR .
  • Thymidylate Synthase (TS) : In addition to DHFR, this compound also inhibits TS, which is pivotal in the de novo synthesis pathway of thymidine. This property suggests its potential use in treating leukemias, particularly chronic myeloblastic leukemia (CML) and acute lymphoblastic leukemia (ALL), where TS levels are significantly elevated .

Anticancer Applications

This compound has demonstrated promising cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : It has been evaluated against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. The results showed significant cytotoxic effects comparable to established chemotherapeutic agents like 5-fluorouracil .
  • Mechanistic Insights : The compound's ability to inhibit key enzymes involved in nucleotide metabolism positions it as a candidate for further development in cancer therapeutics. Molecular docking studies have suggested that this compound binds effectively to the active sites of these enzymes, disrupting their function and leading to reduced cell viability .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored:

  • Activity Spectrum : Research indicates that this compound exhibits antibacterial and antifungal properties. It was found to be effective against various pathogenic bacteria and fungi, suggesting its utility in treating infections .
  • Mechanism : The antimicrobial activity is hypothesized to arise from its interaction with bacterial DHFR, similar to its action in cancer cells. This dual-targeting capability makes this compound a versatile compound in both oncology and infectious disease contexts .

Table 1: Summary of Biological Activities of this compound

Activity TypeTarget EnzymeIC50 Value (µM)Cell Lines TestedReference
AnticancerDihydrofolate Reductase30A-549, MCF-7 ,
AnticancerThymidylate Synthase50CML, ALL leukocytes
AntimicrobialVarious pathogensNot specifiedBacterial and fungal strains ,

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on the cytotoxic effects of this compound on A-549 and MCF-7 cell lines demonstrated significant growth inhibition at concentrations as low as 30 µM. The study utilized both live-cell imaging and viability assays to quantify the effects over 48 hours, confirming the compound's potential as a lead candidate for further development in cancer treatment .

Propriétés

Numéro CAS

2632-30-6

Formule moléculaire

C29H37N3O2

Poids moléculaire

459.6 g/mol

Nom IUPAC

(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine

InChI

InChI=1S/C29H37N3O2/c1-4-18-17-32-12-10-19-15-27(33-2)28(34-3)16-23(19)26(32)14-20(18)13-25-29-22(9-11-30-25)21-7-5-6-8-24(21)31-29/h5-8,15-16,18,20,25-26,30-31H,4,9-14,17H2,1-3H3/t18-,20-,25+,26-/m0/s1

Clé InChI

AVJZNOIWPGXYKM-LXFCCGDJSA-N

SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC

SMILES isomérique

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC

SMILES canonique

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxytubulosine
Reactant of Route 2
Deoxytubulosine
Reactant of Route 3
Deoxytubulosine
Reactant of Route 4
Deoxytubulosine
Reactant of Route 5
Deoxytubulosine
Reactant of Route 6
Deoxytubulosine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.